

High-Throughput Screening for Evodiamine Bioactivity: Application Notes and Protocols

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Compound of Interest

Compound Name: *Evodosin A*

Cat. No.: *B1150612*

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Abstract

Evodiamine, a quinazolinocarboline alkaloid isolated from the dried fruit of *Evodia rutaecarpa*, has garnered significant interest within the scientific community due to its diverse pharmacological activities.^[1] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.^{[1][2][3]} The therapeutic promise of Evodiamine is attributed to its ability to modulate multiple signaling pathways, including the PI3K/AKT, MAPK/ERK, and NF- κ B pathways, which are critical in the pathogenesis of various diseases.^{[2][3]} This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the systematic evaluation of Evodiamine and its derivatives for various bioactivities. The protocols are designed for a 384-well plate format to enable efficient screening of compound libraries.

Introduction to Evodiamine's Bioactivities

Evodiamine has been shown to exert a range of biological effects, making it a compelling candidate for drug discovery and development. Its primary reported bioactivities include:

- **Anti-Cancer Activity:** Evodiamine exhibits potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines.^{[4][5][6]} Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and inhibition of tumor cell invasion and metastasis.^{[2][7]}

- **Anti-Inflammatory Activity:** Evodiamine demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.^[8] This is largely achieved through the suppression of the NF- κ B signaling pathway, a key regulator of the inflammatory response.^[1]
- **Neuroprotective Effects:** Studies suggest that Evodiamine may offer protection against neurodegenerative processes.^{[3][9]} Its neuroprotective mechanisms are linked to the inhibition of neuroinflammation and the modulation of signaling pathways involved in neuronal survival.^[10]

Quantitative Bioactivity Data for Evodiamine

The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for Evodiamine across various cell lines and assays. This data provides a valuable reference for dose-response studies in high-throughput screening.

Table 1: Anti-Cancer Activity of Evodiamine (IC₅₀ Values)

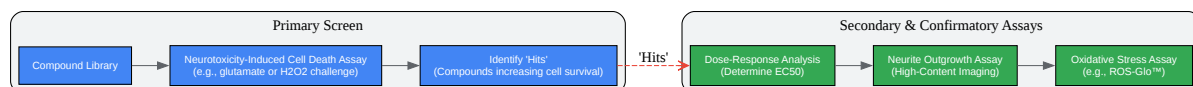
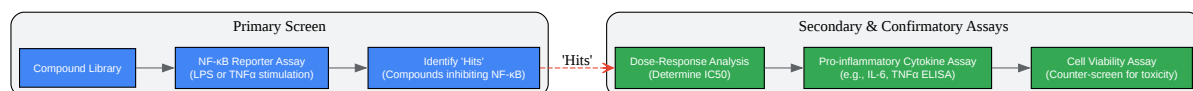
Cell Line	Cancer Type	IC50 (μM)	Incubation Time (hours)	Citation
A549	Non-Small Cell Lung Carcinoma	22.44	24	[5]
Lewis Lung Carcinoma (LLC)	Lung Carcinoma	6.86	48	[5]
B16-F10	Melanoma	2.4	Not Specified	[4]
Colon 26-L5	Colon Carcinoma	4.8	Not Specified	[4]
HT29	Colorectal Cancer	30	24	[6]
HT29	Colorectal Cancer	15	48	[6]
HCT116	Colorectal Cancer	15	24	[6]
HCT116	Colorectal Cancer	15	48	[6]
U2OS	Osteosarcoma	6	Not Specified	[7]
hFOB 1.19 (Normal)	Osteoblast	105	Not Specified	[7]
MDA-MB-231	Breast Cancer	17.48 μg/ml	24	[2]
MDA-MB-231	Breast Cancer	9.47 μg/ml	48	[2]
MCF-7	Breast Cancer	20.98 μg/ml	24	[2]
MCF-7	Breast Cancer	15.46 μg/ml	48	[2]

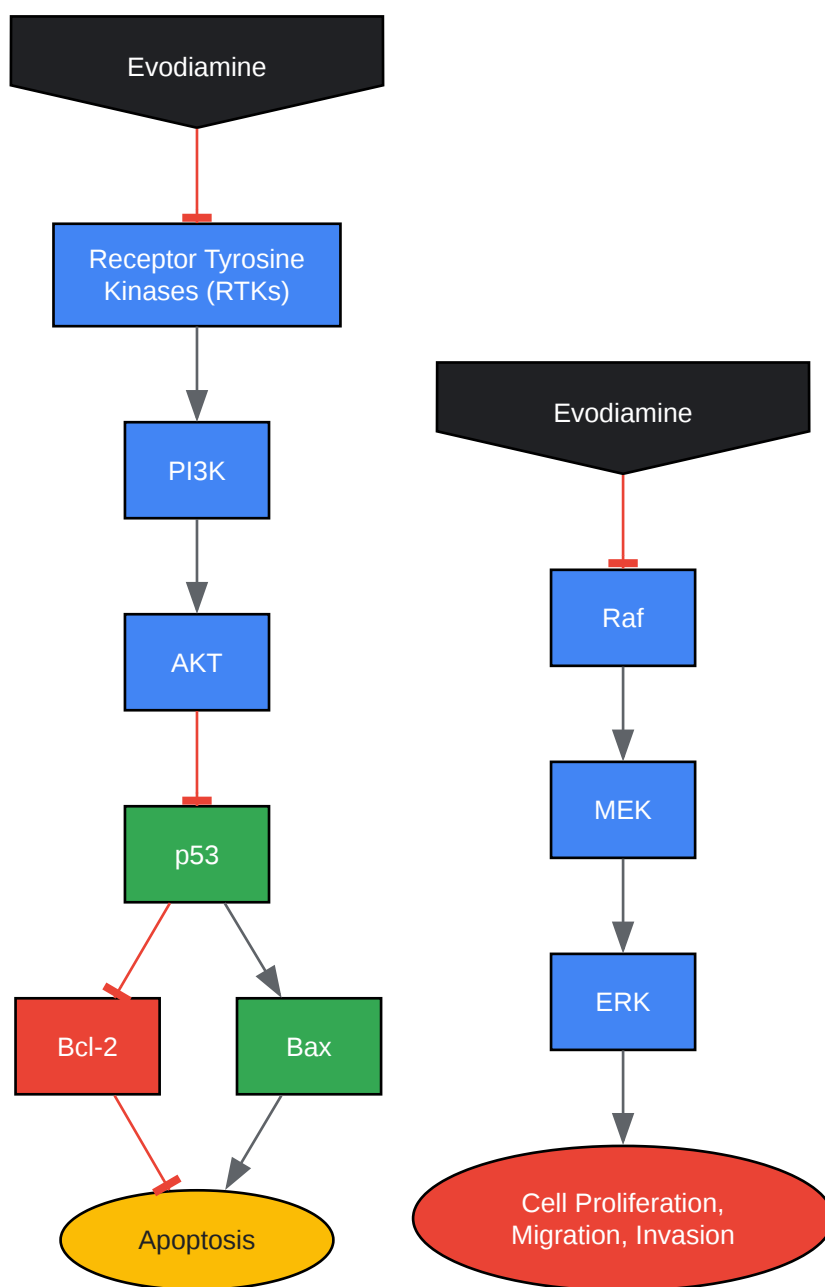
Table 2: Anti-Inflammatory and Other Activities of Evodiamine

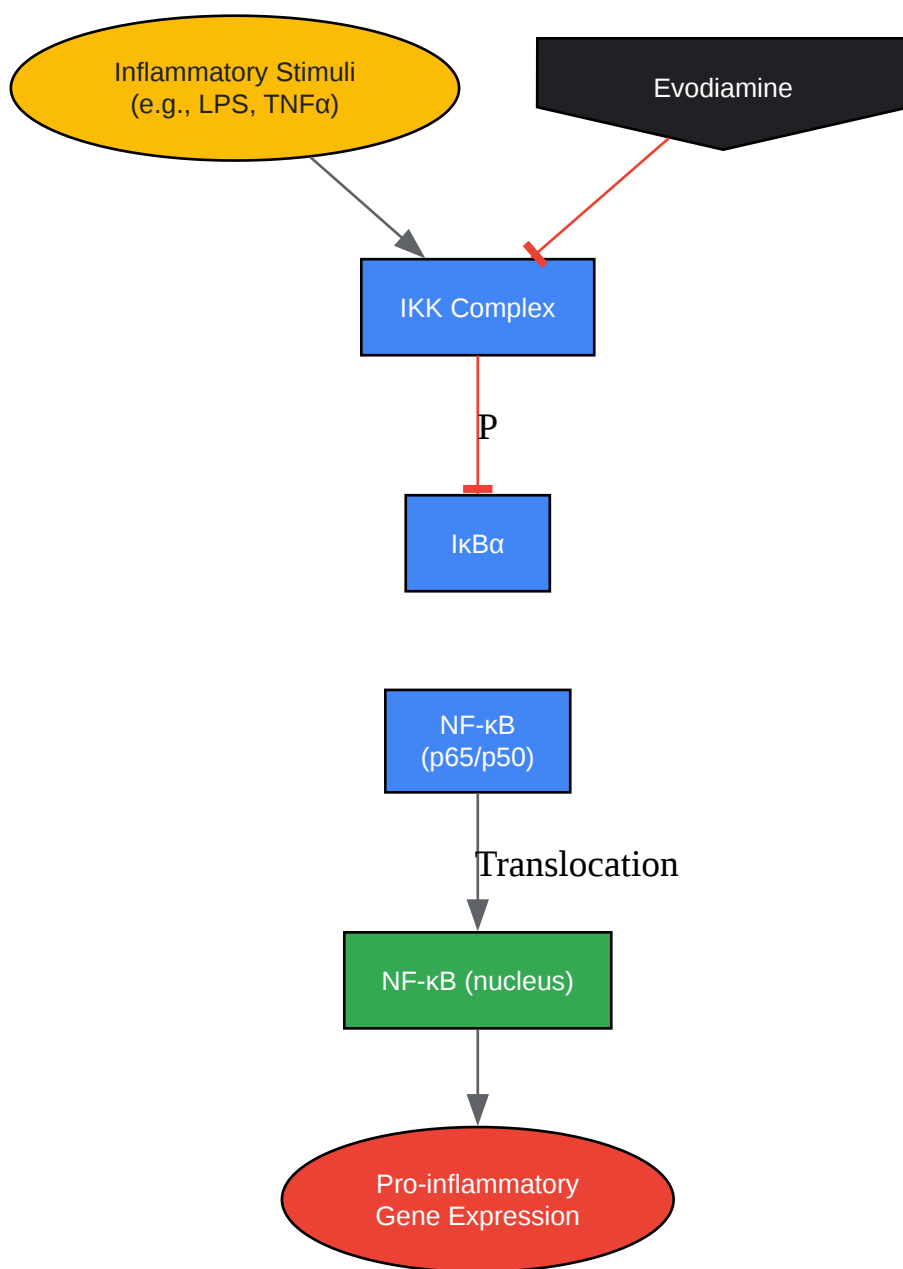
Assay	Cell Type/Target	Activity Metric	Value	Citation
PMA-induced ROS Production	Neutrophils	IC50	~2.7-3.3 µg/ml	[8]
fMLP-induced ROS Production	Neutrophils	IC50	~2.7-3.3 µg/ml	[8]
LPS-induced NO Production	Microglial Cells	IC50	~0.8 µg/ml	[8]
TRPV1 Agonism	HEK-293 (transfected)	EC50	2 nM	[1]

High-Throughput Screening Workflows

The following diagrams illustrate logical workflows for high-throughput screening of compound libraries to identify molecules with bioactivities similar to Evodiamine.







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